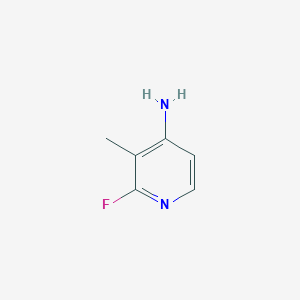

2-Fluoro-3-methylpyridin-4-amine

Description

Properties

IUPAC Name |

2-fluoro-3-methylpyridin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2/c1-4-5(8)2-3-9-6(4)7/h2-3H,1H3,(H2,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KATDHXZIGZCHLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination-Fluorination Sequence

The Blaz-Schiemann reaction is a classical method for introducing fluorine into aromatic systems. Starting from aminopyridine precursors (e.g., 2-amino-4-picoline), bromination with tribromophosphine oxybromide (POBr₃) generates intermediates such as 5-bromo-2-amino-4-picoline. Subsequent fluorination with sodium nitrite (NaNO₂) in anhydrous hydrogen fluoride (HF) at −78°C yields 2-fluoro-3-methylpyridin-4-amine.

Key Data:

-

Conditions:

-

Bromination: 110–130°C in acetonitrile.

-

Fluorination: −78°C to 30–70°C in HF.

-

Advantages: High regioselectivity and compatibility with industrial-scale production.

Hofmann Degradation of Pyridine Carboxamides

Carboxylation and Degradation

This method begins with 3-fluoropyridine, which undergoes carboxylation using carbon dioxide under basic conditions to form 3-fluoro-4-pyridinecarboxylic acid. Esterification with methanol produces the methyl ester, followed by Hofmann degradation using bromine (Br₂) and sodium hydroxide (NaOH) to yield the target amine.

Key Data:

-

Conditions:

-

Carboxylation: −70°C in tetrahydrofuran (THF).

-

Hofmann degradation: 85°C in aqueous NaOH.

-

Advantages: Avoids hazardous nitration reactions, enhancing safety.

Catalytic Hydrogenation of Nitropyridine Precursors

Nitro Group Reduction

2-Fluoro-4-methyl-3-nitropyridine is reduced using hydrogen gas (H₂) in the presence of palladium on carbon (Pd/C) in ethyl acetate. Acetic acid is added to stabilize intermediates, achieving high yields.

Key Data:

Advantages: Single-step process with minimal purification requirements.

Suzuki Cross-Coupling and Deprotection

Boronic Acid Coupling

A fragment-based approach starts with 5-bromo-2-methoxypyridin-3-amine. Suzuki coupling with aryl boronic acids introduces substituents at the C5 position. Subsequent deprotection using trimethylsilyl iodide (TMS-I) removes the methoxy group, yielding this compound derivatives.

Key Data:

-

Conditions:

-

Coupling: Pd(PPh₃)₄, Na₂CO₃, 80°C.

-

Deprotection: TMS-I, room temperature.

-

Advantages: Enables diversification of substituents for structure-activity studies.

Radiofluorination for Isotopic Labeling

Pyridine N-Oxide Fluorination

For isotopic labeling (e.g., ¹⁸F), 3-bromo-4-nitropyridine N-oxide reacts with tetrabutylammonium fluoride ([¹⁸F]TBAF) in dimethyl sulfoxide (DMSO). Catalytic hydrogenation of the nitro group completes the synthesis.

Key Data:

-

Conditions:

-

Fluorination: Room temperature in DMSO.

-

Hydrogenation: H₂, Pd/C, methanol.

-

Advantages: Critical for positron emission tomography (PET) tracer development.

Comparative Analysis of Methods

Table 1: Method Comparison

Table 2: Reaction Conditions and Byproducts

Mechanistic Insights and Challenges

-

Electron-Withdrawing Effects: The fluorine atom’s electronegativity enhances the reactivity of adjacent positions, facilitating nucleophilic substitution but complicating regiocontrol.

-

Side Reactions: Over-fluorination or demethylation may occur under harsh conditions (e.g., excess HF or prolonged heating).

-

Catalyst Poisoning: Palladium catalysts in hydrogenation are sensitive to sulfur-containing impurities, necessitating high-purity starting materials .

Chemical Reactions Analysis

2-Fluoro-3-methylpyridin-4-amine undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.

Cyclization Reactions: The presence of the amine group allows for cyclization reactions, forming heterocyclic compounds with potential biological activity.

Scientific Research Applications

2-Fluoro-3-methylpyridin-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-3-methylpyridin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom’s electron-withdrawing properties can influence the compound’s binding affinity and selectivity, enhancing its biological activity . For example, derivatives of this compound have been shown to act as potassium channel blockers, which can be useful in the treatment of neurological disorders .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Effects

3-Fluoro-2-methylpyridin-4-amine (CAS: 15931-21-2)

- Structure : Fluorine at 3-position, methyl at 2-position.

- Impact : The altered positions of substituents affect electronic distribution. The fluorine at the 3-position may reduce basicity of the amine compared to the target compound due to proximity.

- Molecular Weight : 126.13 g/mol (same as target compound).

- Applications : Used in kinase inhibitor studies .

3-Fluoro-5-methylpyridin-4-amine (CAS: 13958-85-5)

Halogen-Substituted Analogs

5-Chloro-4-fluoropyridin-2-amine (CAS: 1393574-54-3)

- Structure : Chlorine at 5-position, fluorine at 4-position.

- Impact : Chlorine’s larger atomic radius and polarizability compared to fluorine increase steric hindrance and alter solubility.

- Molecular Weight : 147.56 g/mol.

- Applications : Intermediate in agrochemical synthesis .

5-Bromo-4-fluoropyridin-2-amine (CAS: 944401-69-8)

Functional Group Variations

4-Fluoro-3-methoxypyridin-2-amine (CAS: 1561781-82-5)

- Structure : Methoxy group at 3-position, fluorine at 4-position.

- Impact : Methoxy’s electron-donating nature counterbalances fluorine’s electron-withdrawing effect, increasing solubility in polar solvents.

- Molecular Weight : 142.13 g/mol.

- Applications : Explored in opioid receptor modulation .

4-Methyl-3-nitropyridin-2-amine

Comparative Data Table

Key Findings and Implications

Substituent Position : Fluorine at the 2-position (target compound) vs. 3-position (analogs) significantly alters electronic effects on the amine group, impacting reactivity in coupling reactions .

Halogen vs. Alkyl : Bromine and chlorine substituents increase molecular weight and lipophilicity, favoring membrane permeability in drug candidates .

Functional Groups: Methoxy groups enhance solubility, while nitro groups reduce basicity, guiding applications in polar or non-polar media .

Biological Activity

2-Fluoro-3-methylpyridin-4-amine is a fluorinated derivative of pyridine that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by a fluorine atom at the second position and a methylamino group at the fourth position of the pyridine ring, with a molecular formula of C₆H₇FN₂ and a molecular weight of 126.13 g/mol. Its unique structure contributes to its diverse biological applications, particularly in the modulation of potassium channels and as a derivatization reagent in mass spectrometry.

The compound's structure plays a crucial role in its reactivity and biological activity. The presence of fluorine enhances lipophilicity and permeability, which are essential for pharmacokinetics and bioavailability. The following table summarizes key features and comparisons with related compounds:

| Compound Name | Similarity Index | Key Features |

|---|---|---|

| This compound | 0.93 | Different substitution pattern affecting activity |

| 2-Fluoro-5-phenylpyridin-4-amine | 0.88 | Incorporates phenyl group, altering binding properties |

| 4-Amino-6-fluoronicotinaldehyde | 0.88 | Contains an aldehyde functional group |

| 5-(Difluoromethyl)-2-fluoropyridin-4-amine | 0.84 | Two fluorine atoms may enhance lipophilicity |

| 6-Fluoro-4-methylpyridin-3-amine | 0.81 | Variation in position may affect biological activity |

Potassium Channel Modulation

Research indicates that this compound exhibits significant biological activity related to potassium channel modulation . This mechanism is crucial for regulating neuronal excitability and muscle contraction. The compound has been shown to bind to exposed K+ channels in demyelinated axons, reducing intracellular K+ leakage and enhancing impulse conduction. Such properties suggest potential therapeutic applications in conditions like multiple sclerosis.

Pharmacokinetic Properties

The compound's interaction with cytochrome P450 enzymes is noteworthy, as it affects its metabolic stability and pharmacokinetics. Similar compounds have demonstrated varied metabolism rates based on structural modifications, indicating that this compound might exhibit comparable behavior. Understanding these interactions is vital for predicting its bioavailability and therapeutic efficacy.

Study on Derivatization Reagent

In a study assessing the use of this compound as a derivatization reagent, it was found to effectively modify primary amines or hydroxy groups in target molecules for analysis via matrix-assisted laser desorption/ionization (MALDI) mass spectrometry. The derived catecholamines such as dopamine and L-DOPA were efficiently ionized compared to non-derivatized targets, showcasing the compound's utility in analytical chemistry.

Comparative Analysis with Related Compounds

A comparative analysis with other similar compounds revealed that this compound not only has comparable basicity but also exhibits greater lipophilicity and higher permeability across artificial brain membranes compared to analogs like 3-fluoro-4-aminopyridine (3F4AP) . This highlights its potential advantages in drug design targeting central nervous system disorders.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Fluoro-3-methylpyridin-4-amine, and how can reaction conditions be optimized for yield?

- Methodological Answer : Synthesis typically involves halogenation or nucleophilic substitution on pre-functionalized pyridine scaffolds. For example, fluorination via Balz-Schiemann reaction or using DAST (diethylaminosulfur trifluoride) on nitro- or amino precursors. Optimization includes controlling temperature (e.g., 0–5°C for fluorination to minimize side reactions) and stoichiometry of fluorinating agents. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization improves yield .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Distinct signals for aromatic protons (δ 6.5–8.5 ppm), fluorine coupling (²J/³J splitting), and methyl groups (δ 2.0–2.5 ppm). For example, the fluorine atom induces deshielding in adjacent protons .

- IR : Peaks at ~3400 cm⁻¹ (N-H stretch), ~1600 cm⁻¹ (C=N/C=C), and ~1250 cm⁻¹ (C-F) confirm functional groups.

- MS : Molecular ion [M+H]⁺ at m/z 145.1 (C₆H₇FN₂) with fragmentation patterns matching pyridine derivatives. High-resolution MS resolves isotopic clusters for F (monoisotopic) .

Q. What are the key stability considerations for storing and handling this compound?

- Methodological Answer : The compound is hygroscopic and light-sensitive. Store under inert atmosphere (argon/nitrogen) at 2–8°C in amber vials. Avoid prolonged exposure to moisture to prevent hydrolysis of the C-F bond. Use gloveboxes for air-sensitive reactions. Stability assays (HPLC, TLC) monitor degradation products like 3-methylpyridin-4-amine (defluorination) .

Advanced Research Questions

Q. How can computational chemistry methods predict the reactivity or biological interactions of this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry (B3LYP/6-31G*) to evaluate fluorine’s electron-withdrawing effects on ring aromaticity and nucleophilic sites. Fukui indices identify reactive positions for electrophilic substitution .

- Molecular Docking : Simulate binding to biological targets (e.g., kinases) using AutoDock Vina. Fluorine’s electronegativity enhances hydrogen bonding with active-site residues (e.g., Thr184 in EGFR kinase) .

Q. What strategies resolve contradictions in reported biological activity data for fluorinated pyridinamine derivatives?

- Methodological Answer :

- Meta-analysis : Compare assay conditions (e.g., IC₅₀ values under varying pH/temperature). For example, conflicting cytotoxicity data may arise from differences in cell lines (HEK293 vs. HeLa) .

- Isomer Differentiation : Use ¹⁹F NMR or X-ray crystallography to distinguish between positional isomers (e.g., 2-fluoro vs. 3-fluoro derivatives) that may exhibit divergent bioactivity .

Q. What are the challenges in regioselective functionalization of this compound for targeted molecular synthesis?

- Methodological Answer : Fluorine’s steric and electronic effects dominate regiochemistry. For example:

- Electrophilic Substitution : Fluorine directs incoming electrophiles to the para position (C-5), but methyl at C-3 may hinder access. Use bulky directing groups (e.g., TMS-ethynyl) to override inherent selectivity .

- Cross-Coupling : Suzuki-Miyaura reactions require Pd catalysts (e.g., Pd(OAc)₂) and optimized ligands (XPhos) to couple aryl halides at C-6 without C-F bond cleavage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.